Product packaging for 4-Methyl-2-azabicyclo[2.1.1]hexane(Cat. No.:)

4-Methyl-2-azabicyclo[2.1.1]hexane

Cat. No.: B13236377
M. Wt: 97.16 g/mol
InChI Key: LOWVAFXDECIOMV-UHFFFAOYSA-N
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Description

4-Methyl-2-azabicyclo[2.1.1]hexane is a methanopyrrolidine scaffold that serves as a highly valuable and constrained building block in medicinal chemistry and drug discovery. This compound features a bicyclic structure that locks the pyrrolidine ring into a defined spatial orientation, making it an excellent rigid scaffold for displaying functional groups in bioactive molecules . Researchers utilize this and related 2-azabicyclo[2.1.1]hexane derivatives as inflexible structures to explore new pharmacophores and for incorporation into proteins . The core structure is of significant interest for creating novel methanoprolines and other bioactive compounds, with practical methods available for introducing diverse heteroatom substituents to further expand its utility in research . This product is intended for research applications only and is not for diagnostic or therapeutic use. The compound is available commercially, as evidenced by listings from multiple suppliers .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B13236377 4-Methyl-2-azabicyclo[2.1.1]hexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

4-methyl-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C6H11N/c1-6-2-5(3-6)7-4-6/h5,7H,2-4H2,1H3

InChI Key

LOWVAFXDECIOMV-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)NC2

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 2 Azabicyclo 2.1.1 Hexane and Its Derivatives

Classical Approaches to Azabicyclo[2.1.1]hexane Scaffolds

Classical synthetic routes to azabicyclo[2.1.1]hexane and its derivatives have traditionally relied on methods that build the bicyclic system through strategic bond formations, often leveraging photochemical energy or rearrangement reactions to achieve the desired architecture.

Photochemical Cycloaddition Strategies

Photochemical methods, particularly [2+2] cycloadditions, represent a cornerstone in the synthesis of the bicyclo[2.1.1]hexane framework. These reactions utilize light to promote the formation of the strained cyclobutane (B1203170) ring integral to the scaffold.

The photochemical [2+2] cycloaddition is a versatile method for constructing cyclobutane rings. researchgate.net This reaction can be initiated by UV light, and in some cases, visible light in the presence of transition metal salts can be used to excite alkenes for the cycloaddition. researchgate.net The reaction often proceeds through a diradical intermediate, and the stereoselectivity can be influenced by steric factors of the substituents.

Starting MaterialKey ReagentsIntermediateProductOverall Yield
cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640)1. Conversion to dicarbamate; 2. Phenylselenyl bromide; 3. Sodium hydrideCyclobutene (B1205218) dicarbamate, Phenylselenyl-functionalized intermediate2-Azabicyclo[2.1.1]hexane derivativeSatisfying

This table summarizes the key steps in the synthesis of 2-azabicyclo[2.1.1]hexane derivatives starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride as described in the text.

Recent advancements have led to the development of photochemical methods for the synthesis of 1-azabicyclo[2.1.1]hexanes (1-aza-BCHs). researchgate.netnih.govthieme-connect.combris.ac.ukresearchgate.net One such strategy involves the formal cycloaddition of azabicyclo[1.1.0]butanes (ABBs) with styrenes under photochemical conditions. researchgate.netnih.govthieme-connect.combris.ac.ukresearchgate.net To overcome the difficulty of directly reducing ABBs, a polar-radical-polar relay strategy was devised. nih.govbris.ac.ukresearchgate.net This involves an initial acid-mediated ring-opening of the ABB to form a bromoazetidine, which then undergoes efficient debrominative radical formation to initiate the cycloaddition with styrene. nih.govbris.ac.ukresearchgate.net This method is applicable to a wide range of ABB-ketones. nih.govresearchgate.net

Another photochemical approach involves the intramolecular [2+2] photocycloaddition of substrates in the presence of a sensitizer (B1316253) like acetophenone. researchgate.net This has been used to prepare various 1-aryl and 1-pyridyl-2-azabicyclo[2.1.1]hexane derivatives. researchgate.net

ReactantsConditionsKey StrategyProduct
Azabicyclo[1.1.0]butanes (ABBs) and StyrenesPhotochemical, Acid-mediatedPolar-radical-polar relay1-Azabicyclo[2.1.1]hexanes
Allylamine and Heteroaryl KetonesPhotochemical, Acetophenone (sensitizer)Intramolecular [2+2] photocycloaddition1-Aryl/1-Pyridyl-2-azabicyclo[2.1.1]hexanes

This table outlines two distinct photochemical strategies for the synthesis of azabicyclo[2.1.1]hexane derivatives as detailed in the text.

Bromine-Mediated Rearrangement Routes

Bromine-mediated rearrangement of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes provides a pathway to the 2-azabicyclo[2.1.1]hexane ring system. nih.govacs.org The starting 2-azabicyclo[2.2.0]hex-5-enes are typically prepared by photoirradiation of substituted 1,2-dihydropyridines. nih.govacs.org The outcome of the bromine addition is dependent on the substituents on the bicyclo[2.2.0]hexene ring. nih.govacs.org

For instance, with unsubstituted or certain methyl-substituted derivatives, a mixture of unrearranged dibromides and rearranged 5-anti-6-anti-dibromo-2-azabicyclo[2.1.1]hexanes is obtained. nih.govacs.org However, with 3-endo-substituents, only the rearranged dibromides are formed stereoselectively. nih.govacs.org These rearranged dibromoazabicyclo[2.1.1]hexanes can be reductively debrominated to yield 2-azabicyclo[2.1.1]hexanes with substituents at the C-3 position. acs.org The solvent can also play a crucial role in directing the rearrangement, with polar aprotic solvents like nitromethane (B149229) facilitating nitrogen participation in the formation of the rearranged product. researchgate.net

Starting MaterialReagentProduct(s)Key Factor
N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enesBromineMixture of unrearranged and rearranged dibromides or solely rearranged dibromidesSubstituent pattern on the starting material
2-azabicyclo[2.2.0]hex-5-eneBromine in NitromethaneRearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexaneSolvent polarity

This table illustrates the outcomes of bromine-mediated rearrangements for the synthesis of 2-azabicyclo[2.1.1]hexane derivatives based on the provided text.

Intramolecular Cyclization Reactions

The formation of the azabicyclo[2.1.1]hexane ring system can also be achieved through intramolecular cyclization, where a strategically placed nucleophile displaces a leaving group to forge the bicyclic structure.

A notable example of this approach is a multigram synthesis of 2-azabicyclo[2.1.1]hexane hydrochloride, where the key step involves an intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide. researchgate.net This method has proven to be scalable. researchgate.net Another strategy involves the strain-release-driven Friedel–Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered arenes. d-nb.info This reaction proceeds through an unexpected interrupted Friedel–Crafts mechanism, generating a highly complex azabicyclo[2.1.1]hexane intermediate as a single diastereomer. d-nb.info This intermediate can then be further converted to other products. d-nb.info

Base-Promoted Ring Closure Approaches

Base-promoted ring closure represents a fundamental strategy for the construction of the 2-azabicyclo[2.1.1]hexane framework. An efficient synthesis of the core ring system can be achieved starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. researchgate.netacs.org A key step in this approach involves the stereoselective electrophilic addition of phenylselenyl bromide to a cyclobutene dicarbamate derived from the anhydride. researchgate.netacs.org Subsequent treatment with a base, such as sodium hydride, induces an intramolecular nucleophilic substitution, leading to the formation of the bicyclic system. researchgate.netacs.org This methodology provides a pathway to functionalized 2-azabicyclo[2.1.1]hexanes, as the phenylselenyl group can be reductively removed and further transformations can be carried out to introduce various substituents. researchgate.netacs.org

Another notable base-promoted approach involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide. researchgate.net This key cyclization step forges the strained [2.1.1]-bicyclic ring system and has been successfully applied to the multigram synthesis of 2-azabicyclo[2.1.1]hexane hydrochloride. researchgate.net

Synthesis from Pyridine (B92270) Precursors

Pyridine serves as a versatile starting material for the synthesis of the 2-azabicyclo[2.1.1]hexane skeleton through rearrangement routes. acs.orgresearchgate.net Early strategies involved photochemical processes to generate the strained bicyclic ring from unstrained pyridine derivatives. nih.gov One such approach centers on the oxidative rearrangement of strained [2.2.0] Dewar-dihydropyridines. nih.gov

A more detailed rearrangement route involves the reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes, derived from pyridine, with electrophiles. researchgate.net The control of neighboring group participation by the nitrogen atom is crucial and can be influenced by the choice of solvent and electrophile. researchgate.net For instance, the reaction with bromine in a polar aprotic solvent like nitromethane facilitates nitrogen participation, leading to the rearranged 5,6-dibromo-2-azabicyclo[2.1.1]hexane. researchgate.net In contrast, using less participating electrophiles like iodonium (B1229267) ions results in unrearranged addition products. researchgate.net

Furthermore, stereocontrolled syntheses of functionalized 2-azabicyclo[2.1.1]hexanes have been achieved from pyridine precursors by leveraging stereoselective additions to 2-azabicyclo[2.2.0]hex-5-ene intermediates. acs.orgresearchgate.net These methods allow for the introduction of substituents with defined stereochemistry on the bicyclic core.

Advanced Catalytic and Stereoselective Synthesis of Azabicyclo[2.1.1]hexanes

Recent advancements have focused on the development of catalytic and stereoselective methods to access enantioenriched azabicyclo[2.1.1]hexanes, which are highly valuable in drug discovery.

Lewis Acid-Catalyzed Cycloadditions

(3+2) Cycloaddition of Bicyclo[1.1.0]butanes (BCBs) with Imines

The (3+2) cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines has emerged as a powerful and atom-economical strategy for the direct synthesis of the 2-azabicyclo[2.1.1]hexane core. rsc.orgchinesechemsoc.org This reaction is often facilitated by a Lewis acid catalyst. For instance, Ga(OTf)₃ has been shown to catalyze the cycloaddition between N-aryl imines and BCB esters or amides to produce highly substituted racemic aza-BCHs. chinesechemsoc.org This marked the first example of Lewis acid-catalyzed cycloadditions with BCBs. chinesechemsoc.org

Interestingly, the nature of the imine substituent can lead to divergent reaction pathways. While N-arylimines typically undergo the formal (3+2) cycloaddition to yield azabicyclo[2.1.1]hexanes, N-alkylimines can undergo an addition/elimination sequence to form cyclobutenyl methanamine products with high diastereoselectivity. researchgate.netresearchgate.net The development of these divergent and complementary Lewis acid-catalyzed additions has been aided by microscale high-throughput experimentation. researchgate.netresearchgate.net

Enantioselective versions of this cycloaddition have also been developed. A zinc-catalyzed (3+2) cycloaddition of BCBs with imines provides an efficient route to valuable enantioenriched aza-BCHs. researchgate.netresearchgate.netresearchgate.net This reaction proceeds effectively with a novel type of BCB bearing a 2-acyl imidazole (B134444) group and a variety of imines, yielding aza-BCHs with two quaternary carbon centers in high yield and enantioselectivity. researchgate.netresearchgate.net

BF₃-Enabled (3+2) Cycloaddition Approaches

Boron trifluoride (BF₃) has proven to be an effective Lewis acid for enabling unusual (3+2) cycloaddition reactions of BCBs. rsc.orgrsc.org A notable application is the cycloaddition between BCBs and aldimine esters, which provides access to previously challenging N-alkyl substituted 2-azabicyclo[2.1.1]hexane derivatives. rsc.org This transformation highlights the unique reactivity of aldimine esters as C=N two-atom synthons in cycloaddition chemistry. rsc.org The reaction is compatible with various aldimine esters and pyrazole (B372694) amide-substituted BCBs, affording the desired products in moderate to good yields. rsc.org

BF₃·Et₂O has also been utilized in the formal [2π + 2σ] cycloaddition of BCBs with other 2π-synthons, further demonstrating the utility of this Lewis acid in constructing bicyclic systems. chemrxiv.org

Organocatalytic Asymmetric Synthesis

Enantioselective Zinc-Catalyzed Cycloadditions

A significant advancement in the synthesis of chiral azabicyclo[2.1.1]hexanes is the use of zinc-catalyzed enantioselective formal (3+2) cycloadditions. This method involves the reaction of bicyclo[1.1.0]butanes (BCBs) with imines, catalyzed by a zinc triflate-ligand complex. nih.gov One effective approach utilizes a novel type of BCB that incorporates a 2-acyl imidazole group, which reacts with a variety of alkynyl- and aryl-substituted imines. researchgate.netresearchgate.net This process is notable for its ability to construct molecules containing α-chiral amine fragments and two quaternary carbon centers with high yields and excellent enantiomeric ratios (up to 96.5:3.5 er) under mild reaction conditions. researchgate.netresearchgate.net

The reaction's success is attributed to the use of a chiral ligand in conjunction with a Lewis acid catalyst, zinc triflate, which effectively controls the stereochemical outcome of the cycloaddition. nih.gov However, a limitation of this method is its reliance on a directing group strategy, which restricts the modularity to a specific type of BCB ketone. nih.gov

Catalyst SystemReactantsProduct TypeEnantiomeric Ratio (er)Reference
Zinc triflate / Chiral ligandBicyclo[1.1.0]butane with 2-acyl imidazole group and iminesα-Chiral amine containing 2-azabicyclo[2.1.1]hexanesup to 96.5:3.5 researchgate.netresearchgate.net
Brønsted Acid-Catalyzed Formal Cycloaddition using Imidodiphosphorimidate (IDPi)

An alternative and highly effective method for the asymmetric synthesis of azabicyclo[2.1.1]hexanes involves an organocatalytic approach. This strategy utilizes a confined imidodiphosphorimidate (IDPi) Brønsted acid to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines. researchgate.netacs.orgnih.gov This reaction proceeds under mild conditions and demonstrates high enantioselectivity, with enantiomeric ratios reaching up to 99:1. acs.orgnih.gov

A key advantage of this method is its broad substrate scope, as it is effective for a range of bicyclo[1.1.0]butanes functionalized with ester, ketone, and amide groups. acs.orgnih.gov Mechanistic studies suggest that the reaction proceeds through a stepwise mechanism. acs.orgnih.gov The IDPi catalyst, acting as a Brønsted acid, activates the imine by protonation, creating a chiral confined environment that directs the nucleophilic attack of the bicyclo[1.1.0]butane. acs.org

CatalystReactantsProduct FunctionalitiesEnantiomeric Ratio (er)Reference
Confined Imidodiphosphorimidate (IDPi) Brønsted acidBicyclo[1.1.0]butanes and N-aryl iminesEster, Ketone, Amideup to 99:1 acs.orgnih.gov
Photocatalytic Strategies for Enantioenriched Scaffolds

Photocatalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, including enantioenriched bicyclo[2.1.1]hexanes. One such strategy employs a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.orguam.esresearchgate.net This method has been successfully applied to the synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes, which are considered saturated bioisosteres of ortho-substituted phenyl rings. chemrxiv.orguam.esresearchgate.net

The reaction provides access to versatile and modulable products in high yields and with high enantioselectivity. chemrxiv.org The utility of these enantioenriched building blocks has been demonstrated through the synthesis of sp3-analogues of several marketed drugs. chemrxiv.org While this method has been established for the carbocyclic bicyclo[2.1.1]hexane core, its principles offer a promising avenue for the development of enantioselective photocatalytic routes to azabicyclo[2.1.1]hexane derivatives.

Visible-Light-Induced Energy Transfer Catalysis

Visible-light-induced triplet energy transfer catalysis has been successfully employed for the synthesis of polysubstituted 2-oxabicyclo[2.1.1]hexanes, structural analogs of the aza-scaffold. acs.orgnih.gov This strategy involves the reaction of readily accessible benzoylformate esters with bicyclo[1.1.0]butanes. acs.orgnih.gov The proposed mechanism involves a formal [2π + 2σ] photocycloaddition, followed by a backbone C–H abstraction and an aryl group migration sequence. acs.orgnih.gov This process allows for the migration of a diverse range of (hetero)aryl groups to the C2 position of the bicyclic core, yielding previously inaccessible molecules. acs.orgnih.gov The resulting ester group can be further manipulated, providing a handle for downstream functionalization and the rapid construction of molecular complexity. acs.orgnih.gov This methodology highlights the potential of visible-light-induced energy transfer catalysis for the construction of related heterocyclic scaffolds.

Functionalization and Derivatization Strategies for 4-Methyl-2-azabicyclo[2.1.1]hexane

The strategic introduction of functional groups onto the 2-azabicyclo[2.1.1]hexane framework is crucial for its application in various fields, particularly in drug discovery. Research in this area has focused on nucleophilic displacement reactions and the incorporation of key functionalities such as carboxylic acids and hydroxyl groups.

Nucleophilic Displacement Reactions on Substituted Azabicyclo[2.1.1]hexanes

Nucleophilic displacement reactions provide a versatile method for the introduction of a wide array of substituents onto the 2-azabicyclo[2.1.1]hexane skeleton. nih.govnih.gov Specifically, the displacement of 5(6)-anti-bromo substituents has been extensively studied. nih.govnih.govchoudharylab.com These reactions have enabled the synthesis of 5-anti-X-6-anti-Y-difunctionalized-2-azabicyclo[2.1.1]hexanes bearing bromo, fluoro, acetoxy, hydroxy, azido, imidazole, thiophenyl, and iodo groups. nih.govnih.govchoudharylab.com

The success of these displacements is dependent on several factors, including the nature of the amine nitrogen, the solvent, and the choice of metal salt. nih.govnih.gov For instance, reaction rates are generally faster and yields are higher in dimethyl sulfoxide (B87167) (DMSO) compared to dimethylformamide (DMF). nih.govnih.govchoudharylab.com The choice of cation can also be critical, with cesium acetate (B1210297) (CsOAc) often providing better results than sodium acetate (NaOAc). nih.govnih.govchoudharylab.com While sodium and lithium salts are effective for many nucleophiles, the introduction of fluorine often requires the use of silver fluoride (B91410) in nitromethane. nih.govnih.govchoudharylab.com It has also been observed that the presence of electron-withdrawing substituents at the 6-anti-position can slow down the rate of bromide displacement at the 5-anti-position. nih.govchoudharylab.com

SubstrateNucleophile/ReagentSolventProduct FunctionalityReference
5(6)-anti-bromo-2-azabicyclo[2.1.1]hexaneCsOAcDMSOAcetoxy nih.govnih.govchoudharylab.com
5(6)-anti-bromo-2-azabicyclo[2.1.1]hexaneNaOAcDMFAcetoxy nih.govnih.govchoudharylab.com
5(6)-anti-bromo-2-azabicyclo[2.1.1]hexaneAgFNitromethaneFluoro nih.govnih.govchoudharylab.com
5(6)-anti-bromo-2-azabicyclo[2.1.1]hexaneNaN3DMSOAzido nih.govnih.gov
5(6)-anti-bromo-2-azabicyclo[2.1.1]hexaneNaSPhDMSOThiophenyl nih.govnih.gov

Introduction of Carboxylic Acid and Hydroxyl Functionalities

The introduction of carboxylic acid and hydroxyl groups onto the 2-azabicyclo[2.1.1]hexane scaffold is of significant interest for the development of novel amino acids and other bioactive molecules. An efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system has been achieved starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. acs.org A key step in this strategy involves the stereoselective electrophilic addition of phenylselenyl bromide to a cyclobutene dicarbamate derivative, followed by ring closure to afford the bicyclic system. acs.org

From a common intermediate, both hydroxyl and carboxylic acid functionalities can be introduced. The synthesis of the hydroxy derivative is achieved through the displacement of an activated amino group with potassium acetate, followed by several additional steps. acs.org Subsequent oxidation of the alcohol function under Jones conditions, followed by hydrogenolysis, affords the corresponding carboxylic acid derivative. acs.org More recent optimized approaches have enabled the multigram synthesis of 4-substituted 2,4-methanoproline derivatives, including those with hydroxymethyl and carboxylic acid functionalities. researchgate.net These methods often involve the careful selection of starting materials and optimized isolation procedures to provide key building blocks on a preparative scale. researchgate.net

Aromatic and Heterocyclic Substitutions

The introduction of aromatic and heterocyclic moieties onto the this compound core is a key strategy for developing novel pharmaceutical candidates. While direct substitution on the bicyclic core can be challenging due to its strained nature, functionalization at the 1-position provides a viable entry point for a diverse range of substituents.

Successful nucleophilic substitution at a methylene (B1212753) group attached to the bridgehead 1-position of the 2-azabicyclo[2.1.1]hexane system allows for the construction of derivatives with various functional groups, including those that pave the way for coupling with aromatic and heterocyclic rings. nih.gov This approach has been explored for the synthesis of potential nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, where heterocyclic substituents are crucial for biological activity. nih.govresearchgate.net

For instance, a 1-mesyloxymethyl derivative of the 2-azabicyclo[2.1.1]hexane ring system can undergo thermally activated displacement of the mesylate anion. nih.gov This displacement proceeds without rearrangement of the strained bicyclic framework, a significant finding that enables the introduction of various nucleophiles. nih.gov A notable observation in this process is the formation of a tricyclic carbamate (B1207046) intermediate, which upon nucleophilic attack, leads directly to N-deprotected substitution products with concomitant decarboxylation. nih.gov

This methodology has been applied to attach pyridine heterocycles to the 1-position via a -CH2O- spacer, modeled after the structure of the potent nAChR ligand, ABT-594. researchgate.net Similarly, a methylisoxazole substituent has been successfully introduced at the 1-position. researchgate.net These examples demonstrate the feasibility of accessing epibatidine (B1211577) analogues and other complex structures by leveraging nucleophilic substitution at the 1-position of the 2-azabicyclo[2.1.1]hexane scaffold. nih.gov

While these examples focus on the general 2-azabicyclo[2.1.1]hexane system, the principles are applicable to the 4-methyl substituted analogue. The presence of the 4-methyl group is not expected to interfere with the reactivity at the 1-position, thus allowing for the synthesis of this compound derivatives bearing a wide array of aromatic and heterocyclic substituents.

Synthesis of Specific this compound Derivatives

The synthesis of specifically substituted this compound derivatives is crucial for exploring their structure-activity relationships. Key examples include the 1-carboxylic acid and 4-(methoxymethyl) derivatives.

Synthesis of this compound-1-carboxylic acid:

The synthesis of this compound-1-carboxylic acid and its protected forms is a critical step for further functionalization. A common precursor is N-Boc-4-hydroxymethyl-2,4-methanoproline. nuph.edu.ua A sophisticated approach for its preparation involves the double recyclization of an oxetane (B1205548) ring, affording the 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivative in four steps. nuph.edu.uaresearchgate.net

Synthesis of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane:

The 4-(methoxymethyl) derivative has been synthesized and utilized as a building block in the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors. google.com The synthesis of tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves a multi-step sequence that includes the formation of the azabicyclo structure through cyclization, followed by the introduction of the tert-butyl and methoxymethyl groups via alkylation or acylation reactions. smolecule.com The aminomethyl group can be introduced through methods such as reductive amination. smolecule.com

Another route to a related derivative, methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate, has also been reported. researchgate.net The methoxy (B1213986) group at the 4-position can be introduced via nucleophilic substitution on a suitable precursor, such as a hydroxymethyl-substituted intermediate. This transformation can be achieved by methylation using methyl iodide in the presence of a base like potassium carbonate in DMF.

The following table summarizes the synthesis of key intermediates and derivatives:

DerivativeStarting MaterialKey StepsReference(s)
N-Boc-4-hydroxymethyl-2,4-methanoprolineOxetane derivativeDouble recyclization nuph.edu.uaresearchgate.net
tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylateAppropriate cyclic precursorsCyclization, alkylation/acylation, reductive amination smolecule.com
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylateHydroxymethyl-substituted intermediateMethylation (e.g., MeI, K2CO3, DMF) researchgate.net
Methyl 4-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochlorideN-Boc-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate methyl esterDeoxyfluorination (e.g., DAST), deprotection nuph.edu.ua

Process Optimization and Scale-Up in the Synthesis of Azabicyclo[2.1.1]hexanes

The transition from laboratory-scale synthesis to multigram or kilogram production of azabicyclo[2.1.1]hexane derivatives necessitates careful process optimization and scale-up strategies. A notable example is the multigram synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline, a key building block. nuph.edu.uaresearchgate.netnuph.edu.ua

The optimized process involves the following key considerations:

Starting Material Selection: The use of more effective precursors, such as a dibromide instead of a dichloride in a spiro-derivative formation, can lead to improved yields in subsequent steps. nuph.edu.ua

Reaction Conditions: Adjustments to reaction conditions, such as temperature and reagent stoichiometry, are crucial for maximizing yield and minimizing side products.

Work-up and Purification: The development of a streamlined work-up and purification protocol is essential for large-scale synthesis. For instance, converting the hydrophilic amino acid product to its N-Boc derivative allows for extraction from the aqueous solution after acidification, thereby avoiding chromatography. nuph.edu.ua

This optimized, scalable synthesis provides a reliable supply of the key 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane building block, facilitating its use in medicinal chemistry programs and the synthesis of a variety of functionalized derivatives. nuph.edu.uaresearchgate.netnuph.edu.ua

Spectroscopic and Computational Characterization of 4 Methyl 2 Azabicyclo 2.1.1 Hexane Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-methyl-2-azabicyclo[2.1.1]hexane derivatives. The distinct chemical environments of the protons and carbons within the strained bicyclic system give rise to characteristic NMR spectra, providing a wealth of information about their connectivity and stereochemistry.

For instance, in N-substituted 5-anti-bromo-2-azabicyclo[2.1.1]hexanes, the anti-stereochemistry is confirmed by the observation of a "W-plan" coupling between protons H5 and H6, with coupling constants (J) typically ranging from 6.9 to 7.6 Hz. choudharylab.com This long-range coupling is only possible when the protons are in a specific planar arrangement, a hallmark of the anti-configuration.

The chemical shifts of the protons are also highly informative. For example, in N-(benzyloxycarbonyl)-5-anti-bromo-6-anti-fluoro-2-azabicyclo[2.1.1]hexane, the proton at position 5 (H5) appears as a doublet at 4.11 ppm with a coupling constant of 8.4 Hz. nih.gov The presence of the electronegative bromine and fluorine atoms significantly influences the chemical shifts of adjacent protons.

Table 1: Selected ¹H NMR Data for 2-Azabicyclo[2.1.1]hexane Analogs

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
1-(phenyl)bicyclo[2.1.1]hexan-2-oneCDCl₃H (bridgehead)2.86h1.6 rsc.org
1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-olCDCl₃H (bridgehead)2.46tt3.1, 1.5 rsc.org
N-Benzyloxycarbonyl-6-anti-bromo-5-anti-hydroxy-2-azabicyclo[2.1.1]hexaneCDCl₃H54.37d5.4 cdnsciencepub.com
N-Benzyloxycarbonyl-5-anti-bromo-2-azabicyclo[2.1.1]hexaneCDCl₃H54.11d8.4 nih.gov

This table is interactive. Click on the headers to sort the data.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization, substitution pattern, and the electronic effects of neighboring functional groups.

In the case of 1-(phenyl)bicyclo[2.1.1]hexan-2-one, the carbonyl carbon (C=O) exhibits a characteristic signal at 211.68 ppm. rsc.org The bridgehead carbons and other carbons of the bicyclic system appear at distinct chemical shifts, allowing for the complete assignment of the carbon framework. For example, the ¹³C NMR spectrum of N-(benzyloxycarbonyl)-5-anti-bromo-2-azabicyclo[2.1.1]hexane shows signals at 68.8, 59.0, 55.3, 54.6, 48.0, and 35.8 ppm, corresponding to the carbons of the bicyclic core and the benzyloxycarbonyl protecting group. nih.gov

Table 2: Selected ¹³C NMR Data for 2-Azabicyclo[2.1.1]hexane Analogs

CompoundSolventCarbonChemical Shift (δ, ppm)Reference
1-(phenyl)bicyclo[2.1.1]hexan-2-oneCDCl₃C=O211.68 rsc.org
1-(phenyl)bicyclo[2.1.1]hexan-2-oneCDCl₃C (bridgehead)68.06 rsc.org
1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-olCDCl₃C-OH75.98 rsc.org
N-(Benzyloxycarbonyl)-5-anti-bromo-2-azabicyclo[2.1.1]hexaneCDCl₃C (bicyclic core)68.8, 59.0, 55.3, 54.6, 48.0, 35.8 nih.gov
Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochlorideD₂OC (bicyclic core)40.9, 49.4, 50.2, 59.8, 71.3 nuph.edu.ua

This table is interactive. Click on the headers to sort the data.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for characterizing fluorinated analogs of this compound. researchgate.net The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent probe for studying subtle structural and conformational changes. nih.govbeilstein-journals.org

For example, in the study of fluorinated 2-azabicyclo[2.1.1]hexane derivatives, ¹⁹F NMR can be used to confirm the incorporation of fluorine and to probe its interactions with the surrounding molecular framework. choudharylab.comresearchgate.net The synthesis of fluorinated bicyclic proline analogs, such as 4-di/trifluoromethyl-2-heterabicyclo[2.1.1]hexanes, has been reported, and ¹⁹F NMR is crucial for their characterization. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR spectroscopy provides valuable information about the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute stereochemistry and precise three-dimensional structure of crystalline this compound analogs. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the exact positions of all atoms in the molecule.

The structures of several 2-azabicyclo[2.1.1]hexane derivatives have been confirmed by X-ray crystallography. researchgate.net For instance, the crystal structure of N-(benzyloxycarbonyl)-5-anti-bromo-2-azabicyclo[2.1.1]hexane was determined to confirm the stereochemistry of the bromine substituent. nih.gov Similarly, the structures of novel 1-aryl and 1-pyridyl-2-azabicyclo[2.1.1]hexane derivatives, prepared via intramolecular [2+2] photocycloaddition, were verified by X-ray analysis. researchgate.net This technique has also been used to confirm the structure of methyl 2-(4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate. rsc.org

Advanced Computational Studies

In conjunction with experimental techniques, advanced computational methods provide deeper insights into the structure, stability, and reactivity of this compound analogs.

Density Functional Theory (DFT) has emerged as a powerful computational tool for studying the electronic structure and properties of molecules. DFT calculations can be used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and reaction energetics with a high degree of accuracy.

DFT studies on 2-azabicyclo[2.1.1]hexane derivatives have been employed to rationalize observed reactivity and regioselectivity in various reactions. chemrxiv.org For example, theoretical DFT studies have been used to estimate the optimal conformation for hydrogen abstraction in related bicyclic systems. acs.org Furthermore, DFT calculations on similar 2-azabicyclo[2.1.1]hexane derivatives have shown restricted rotation around the N–C(bridgehead) bond. vulcanchem.com These computational predictions are in excellent agreement with experimental findings, for instance, in determining the high-affinity ligands for specific receptor subtypes. researchgate.net

Molecular Modeling and Conformational Analysis

The conformational rigidity of the 2-azabicyclo[2.1.1]hexane skeleton, a core structure in 2,4-methanoproline analogs, significantly influences the properties of molecules incorporating this moiety. nuph.edu.uaraineslab.com This bicyclic system can be viewed as a proline analog where the Cγ atom is constrained, locking the pyrrolidine (B122466) ring into a fixed pucker. raineslab.comnih.gov This has significant implications for the conformation of peptides and other bioactive molecules. raineslab.com

Molecular modeling and theoretical conformational energy analyses are powerful tools to probe these structural features. nuph.edu.ua For instance, studies on proline analogs have shown that electronegative substituents at the C-4 position have a substantial effect on the trans/cis ratio of the adjacent prolyl peptide bond, primarily by altering the pucker of the pyrrolidine ring. raineslab.comnih.gov In the 2-azabicyclo[2.1.1]hexane system, this conformational effect is pre-determined by the bridged structure. raineslab.com Research on analogues of 2S-proline, (2S,4S)-4-hydroxyproline, and (2S,4S)-4-fluoroproline built on the 2-azabicyclo[2.1.1]hexane framework revealed that their trans/cis amide bond ratios were invariant in a given solvent, confirming that the bicyclic nature of the scaffold, rather than substitution, dictates this conformational preference. raineslab.comnih.gov

Density Functional Theory (DFT) calculations are commonly employed for the conformational analysis of these complex structures. vulcanchem.com For example, the analysis of tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate shows that the derivatives of this bicyclic system exhibit highly restricted conformations. vulcanchem.com

Table 1: Conformational Properties of Proline vs. 2-Azabicyclo[2.1.1]hexane Analogs

FeatureProline Analogs2-Azabicyclo[2.1.1]hexane AnalogsReference
Ring Pucker Flexible, influenced by C4-substituentsRigid and fixed by bicyclic structure raineslab.com
Trans/Cis Isomerism Ratio is sensitive to C4-substituentsRatio is largely independent of substituents raineslab.com, nih.gov
Primary Determinant of Conformation Electronic effects of substituentsInherent strain and geometry of the bridged ring system raineslab.com

Mechanistic Insights from Computational and Experimental Studies

Computational and experimental studies have been instrumental in elucidating the reaction mechanisms involved in the synthesis and transformation of 2-azabicyclo[2.1.1]hexane analogs. These investigations reveal that reactions often proceed through stepwise pathways involving unique intermediates, influenced by catalysts and reaction conditions. uzh.chnih.gov

One key reaction is the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines to form the azabicyclo[2.1.1]hexane scaffold. researchgate.net Computational studies suggest these reactions can follow different pathways depending on the catalyst. For the Cu(I)-catalyzed reaction, DFT calculations support a stepwise ring-opening of the BCB followed by an intramolecular cyclization. nih.gov This pathway is energetically favored and explains the exclusive formation of the bicyclo[2.1.1]hexane product. nih.gov In contrast, for the Au(I)-catalyzed reaction, calculations indicate a different pathway that leads to cyclobutene (B1205218) products, highlighting the catalyst's crucial role in directing the reaction's chemoselectivity. nih.gov

Experimental evidence for stepwise mechanisms often comes from trapping experiments. In the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with dimethyl dicyanofumarate, a relatively stable zwitterionic intermediate is proposed. uzh.ch This intermediate could be successfully intercepted by morpholine, providing strong support for a stepwise, rather than a concerted, cycloaddition mechanism. uzh.ch The formation of the same mixture of cis- and trans-4-phenyl-1-azabicyclo[2.1.1]hexane products, regardless of whether the starting olefin was the (E) or (Z) isomer, further substantiates the presence of a common intermediate that allows for rotational equilibration before the final ring closure. uzh.ch

Nucleophilic substitution reactions on the 2-azabicyclo[2.1.1]hexane core have also been studied to understand the influence of the strained bicyclic system on reactivity. Displacements of anti-bromo substituents have been shown to be dependent on the solvent and the nature of the cation of the nucleophilic salt. choudharylab.comnih.gov For example, reactions are generally faster and give higher yields in DMSO compared to DMF, and cesium salts are often more effective than sodium or lithium salts. choudharylab.comnih.gov The presence of electron-withdrawing groups elsewhere on the ring can also slow down these displacement reactions. choudharylab.com Mechanistic proposals for these substitutions sometimes involve the participation of the nitrogen atom's lone pair, especially when it is not protected by a bulky group. choudharylab.com

Furthermore, the significant ring strain within the 2-azabicyclo[2.1.1]hexane core can lead to alternative reaction pathways, such as skeletal rearrangements or ring-opening, under certain conditions. acs.orgnih.gov For instance, attempts to carry out nucleophilic displacement at the 1-position (a bridgehead) were found to proceed without the anticipated rearrangement, but required thermal activation. nih.gov In some cases, novel tricyclic carbamate (B1207046) intermediates have been isolated, which can then be opened by nucleophiles to yield the final substituted products. nih.gov

Table 2: Mechanistic Pathways in the Synthesis of Azabicyclo[2.1.1]hexane Analogs

Reaction TypeProposed MechanismMethod of InvestigationKey FindingsReference
[3+2] Cycloaddition Stepwise ring-opening/cyclizationDFT CalculationsPathway is energetically favorable; catalyst choice (Cu vs. Au) determines product outcome. nih.gov
[3+2] Cycloaddition Concerted nucleophilic ring-openingExperimental & ComputationalReaction proceeds via a concerted mechanism. researchgate.net
Cycloaddition Stepwise via zwitterionic intermediateExperimental (Intermediate Trapping)A common intermediate explains the product stereochemistry from different starting isomers. uzh.ch
Nucleophilic Substitution SN2-type displacementKinetic Studies (Solvent & Cation Effects)Reaction rates are highly dependent on solvent polarity and the counter-ion of the nucleophile. choudharylab.com, nih.gov
Skeletal Editing N-atom deletionExperimental SynthesisTransformation of aza-BCHs into bicyclo[1.1.1]pentanes is possible, but ring strain can lead to side products. acs.org

Reactivity and Reaction Mechanisms of the Azabicyclo 2.1.1 Hexane Scaffold

Intrinsic Reactivity Profile of Strained Bicyclic Amines

The 2-azabicyclo[2.1.1]hexane framework is a member of the class of strained bicyclic amines. The inherent strain energy of such systems, arising from the fusion of small rings, renders them highly reactive. researchgate.net For instance, related structures like bicyclo[1.1.1]pentane (BCP) amines exhibit exceptional reactivity due to a combination of low steric hindrance and high intrinsic nucleophilicity. nih.gov In the case of 2-azabicyclo[2.1.1]hexane, the nitrogen atom's lone pair is available for reactions, but the rigid skeleton dictates the trajectory of approaching reagents.

The structure's strain makes it a potent electrophile in ring-opening reactions when appropriately activated. acs.org The introduction of a methyl group at the 4-position can further influence this reactivity through steric and electronic effects, potentially directing the outcome of reactions. The high degree of s-character in the C-N bonds of strained bridgehead amines contributes to their nucleophilicity, a trend that suggests the nitrogen in the azabicyclo[2.1.1]hexane system is more nucleophilic than a simple aniline. nih.gov

Mechanistic Pathways of Key Transformations

The unique structural features of the azabicyclo[2.1.1]hexane scaffold give rise to distinct mechanistic pathways for its various transformations, including nucleophilic substitutions, ring-openings, cycloadditions, and electrophilic additions.

Nucleophilic substitution reactions on the azabicyclo[2.1.1]hexane core are well-documented, particularly at the 5- and 6-positions. Displacements of leaving groups, such as bromide, at the anti-positions are a key transformation. choudharylab.com These reactions are notably facilitated by the presence of the amine nitrogen, which can act as an internal nucleophile or otherwise assist in the displacement. choudharylab.comnih.gov The choice of solvent and metal salt has a significant impact on reaction rates and yields, with solvents like DMSO generally proving more effective than DMF, and cesium salts often performing better than sodium or lithium salts. choudharylab.com

Electron-withdrawing substituents at the 6-anti-position have been observed to slow down the rate of bromide displacement at the 5-anti-position. choudharylab.com This suggests a significant electronic influence transmitted through the rigid bicyclic framework. Furthermore, successful nucleophilic substitutions have been achieved at a methylene (B1212753) group attached to the bridgehead C1 position, a transformation that proceeds without the anticipated rearrangement of the strained ring system, opening pathways to novel derivatives. acs.org

Ring-opening reactions are also characteristic of this scaffold. An azabicyclo[2.1.1]hexane piperazinium salt has been shown to be a versatile electrophile, readily undergoing ring-opening with a variety of nucleophiles such as amines and alcohols. acs.org This reactivity highlights the utility of the strained system as a precursor for more complex molecular architectures.

Table 1: Nucleophilic Displacement of 5-anti-Bromo-6-anti-substituted-2-azabicyclo[2.1.1]hexanes Data sourced from studies on N-benzyl protected substrates. choudharylab.com

Entry6-anti-Substituent (Y)NucleophileSolventConditionsProduct (5-anti-substituent)
1BrCsOAcDMSO60 °C, 1 hOAc
2BrNaN3DMSO60 °C, 1 hN3
3BrNaSPhDMSO60 °C, 5 hSPh
4FCsOAcDMF110 °C, 24 hOAc
5FNaN3DMF110 °C, 48 hN3

The synthesis of the 2-azabicyclo[2.1.1]hexane skeleton often involves cycloaddition reactions, and the mechanisms of these transformations are a subject of detailed study. Formal (3+2) cycloadditions between bicyclo[1.1.0]butanes (BCBs) and imines are a powerful method for constructing this ring system. rsc.orgresearchgate.net

The mechanistic nature of these cycloadditions can be divergent. Experimental and computational studies on zinc-catalyzed reactions of BCBs with certain imines suggest a concerted nucleophilic ring-opening mechanism. researchgate.netresearchgate.net In contrast, other studies propose a stepwise pathway. For instance, the organocatalytic formal cycloaddition of BCBs with N-aryl imines is suggested to proceed via a stepwise mechanism involving a carbocation intermediate. nih.govacs.org The reaction of 1-azabicyclo[1.1.0]butanes with electron-deficient alkenes to form 1-azabicyclo[2.1.1]hexanes is also explained by a two-step mechanism involving a stable zwitterionic intermediate. uzh.ch This divergence highlights how the catalyst and substrates can dictate the reaction pathway between a concerted and a stepwise process. nih.gov

Neighboring group participation plays a crucial role in the synthesis of the 2-azabicyclo[2.1.1]hexane framework, particularly in rearrangement routes from 2-azabicyclo[2.2.0]hex-5-ene precursors. acs.orgnih.gov In the reaction of these precursors with halonium ion electrophiles, the nitrogen atom can participate in the reaction, leading to a rearranged product with the [2.1.1] skeleton.

The extent of this nitrogen participation is highly dependent on the reaction conditions. Polar aprotic solvents like nitromethane (B149229) and poorly nucleophilic protic solvents such as acetic acid facilitate this rearrangement. acs.orgnih.gov For example, the reaction with bromine in nitromethane can lead exclusively to the rearranged dibromo-2-azabicyclo[2.1.1]hexane. nih.gov Conversely, using different reagents and less polar solvents like CH₂Cl₂ can suppress this participation and yield unrearranged products. acs.orgnih.gov The choice of electrophile is also critical; while bromonium ions promote rearrangement, iodonium (B1229267) and phenylselenonium ions tend to give unrearranged addition products regardless of the solvent. nih.gov It is also possible to suppress unwanted neighboring group participation from other functional groups, such as oxygen, through careful choice of protecting groups, thereby directing the reaction towards the desired azabicyclic product. nih.gov

Control of Stereoselectivity in Reactions Involving the Azabicyclo[2.1.1]hexane Core

Achieving high stereoselectivity is paramount in the synthesis and functionalization of the azabicyclo[2.1.1]hexane core. The rigid, conformationally constrained nature of the scaffold provides a strong basis for stereocontrol.

Syntheses of the core itself often rely on stereoselective reactions. For example, an efficient synthesis starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640), proceeding through a stereoselective electrophilic addition of phenylselenyl bromide, followed by a ring closure that establishes the bicyclic framework. acs.orgnih.gov

In functionalization reactions, the stereochemical outcome is often predictable. Nucleophilic substitutions at the 5-syn-position have been reported to occur with retention of configuration. nih.gov However, these reactions can sometimes be accompanied by rearrangements. Displacements at the anti-positions also proceed with a high degree of stereocontrol, yielding anti-substituted products. choudharylab.com The stereospecific Curtius rearrangement of 5-syn- and 5-anti-carboxylic acids to the corresponding amines has also been demonstrated. nih.gov

Furthermore, asymmetric catalysis has emerged as a powerful tool for controlling stereoselectivity. Chiral Brønsted acids and chiral zinc-Lewis acid complexes have been employed in the formal (3+2) cycloaddition of BCBs and imines to produce chiral 2-azabicyclo[2.1.1]hexanes with high enantioselectivity (up to 99:1 er). researchgate.netnih.govacs.org The facial selectivity of additions to carbonyl groups on the ring is also notable, with nucleophiles often adding from the face syn to the nitrogen atom. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.